molecular formula C21H27N3O3S B12133298 1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- CAS No. 890594-71-5

1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-

Cat. No.: B12133298
CAS No.: 890594-71-5
M. Wt: 401.5 g/mol
InChI Key: BZKBHNRQIAREJM-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinecarboxamide, 4-[(2,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

890594-71-5

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)sulfonyl-N-methyl-N-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H27N3O3S/c1-16-5-8-19(9-6-16)22(4)21(25)23-11-13-24(14-12-23)28(26,27)20-10-7-17(2)15-18(20)3/h5-10,15H,11-14H2,1-4H3

InChI Key

BZKBHNRQIAREJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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